Methyl 8-fluoro-1-naphthoate
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Overview
Description
Methyl 8-fluoro-1-naphthoate is an organic compound that belongs to the class of naphthoates. It is characterized by the presence of a fluorine atom at the 8th position of the naphthalene ring and a methyl ester group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-fluoro-1-naphthoate can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 8-fluoro-1-naphthoic acid with methanol in the presence of a catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis method. This method includes the sequential addition and oxidation reactions of acenaphthoquinone with various 1,3-diketones in the presence of primary aliphatic or benzylic alcohols. The reaction proceeds via a metal-free addition step followed by oxidative cleavage at room temperature .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoro-1-naphthoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted naphthoates .
Scientific Research Applications
Methyl 8-fluoro-1-naphthoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 8-fluoro-1-naphthoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The ester group can undergo hydrolysis to release the active naphthoic acid, which can then interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-naphthoate
- Methyl 6-fluoro-1-naphthoate
- Methyl 8-chloro-1-naphthoate
Uniqueness
Methyl 8-fluoro-1-naphthoate is unique due to the presence of the fluorine atom at the 8th position, which significantly alters its chemical properties compared to other naphthoates. This fluorine substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9FO2 |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
methyl 8-fluoronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9FO2/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7H,1H3 |
InChI Key |
QJKOKOMZWFHLJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C(=CC=C2)F |
Origin of Product |
United States |
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